Cas no 5338-94-3 (1-[4-(dimethylamino)phenyl]ethanol)
1-[4-(dimethylamino)phenyl]ethanol Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(dimethylamino)phenyl]ethanol
- (4-Dimethylaminophenyl)-isopropylket
- (N,N-dimethylamino-4)phenyl-1 ethanol
- <p-Dimethylamino-phenyl>-isopropyl-keton
- 1-(4-(dimethylamino)phenyl)-2-methylpropan-1-one
- 1-(4-(dimethylamino)phenyl)ethyl alcohol
- 1-[4-(N,N-dimethylamino)phenyl]ethanol
- 1-<(Dimethylamino)phenyl>ethanol
- 1-<4-(N,N-dimethylamino)phenyl>-2-methylpropan-1-one
- 1-Propanone,1-[4-(dimethylamino)phenyl]-2-methyl
- p-(CH3)2NC6H4C(O)CH(CH3)2
- p-N,N-Dimethylaminoisobutyrophenon
- EN300-66891
- Methyl(4-dimethylaminophenyl)carbinol
- SCHEMBL4886100
- F80147
- 1-[4-(dimethylamino)phenyl]ethan-1-ol
- CS-0274935
- 4-(Dimethylamino)-a-methyl-benzenemethanol
- NSC-3444
- Z228586338
- 1-(4-dimethylaminophenyl)ethanol
- 1-(4-(Dimethylamino)phenyl)ethan-1-ol
- AKOS016899657
- 1-(4-(Dimethylamino)phenyl)ethanol
- NSC3444
- AKOS000125894
- 5338-94-3
- SB76578
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- MDL: MFCD08443190
- Inchi: 1S/C10H15NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-8,12H,1-3H3
- InChI Key: BANBVMGOUBOEHA-UHFFFAOYSA-N
- SMILES: OC(C)C1C=CC(=CC=1)N(C)C
Computed Properties
- Exact Mass: 165.11500
- Monoisotopic Mass: 165.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Density: 1.042
- Boiling Point: 283.2°C at 760 mmHg
- Flash Point: 135.3°C
- Refractive Index: 1.565
- PSA: 23.47000
- LogP: 1.80590
1-[4-(dimethylamino)phenyl]ethanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-[4-(dimethylamino)phenyl]ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427082-1 g |
1-[4-(Dimethylamino)phenyl]ethanol |
5338-94-3 | 1g |
€364.80 | 2023-04-23 | ||
| abcr | AB427082-5 g |
1-[4-(Dimethylamino)phenyl]ethanol |
5338-94-3 | 5g |
€1020.80 | 2023-04-23 | ||
| Enamine | EN300-66891-0.1g |
1-[4-(dimethylamino)phenyl]ethan-1-ol |
5338-94-3 | 95.0% | 0.1g |
$62.0 | 2025-03-21 | |
| Enamine | EN300-66891-0.25g |
1-[4-(dimethylamino)phenyl]ethan-1-ol |
5338-94-3 | 95.0% | 0.25g |
$88.0 | 2025-03-21 | |
| Enamine | EN300-66891-0.5g |
1-[4-(dimethylamino)phenyl]ethan-1-ol |
5338-94-3 | 95.0% | 0.5g |
$164.0 | 2025-03-21 | |
| Enamine | EN300-66891-1.0g |
1-[4-(dimethylamino)phenyl]ethan-1-ol |
5338-94-3 | 95.0% | 1.0g |
$241.0 | 2025-03-21 | |
| Enamine | EN300-66891-2.5g |
1-[4-(dimethylamino)phenyl]ethan-1-ol |
5338-94-3 | 95.0% | 2.5g |
$474.0 | 2025-03-21 | |
| Enamine | EN300-66891-5.0g |
1-[4-(dimethylamino)phenyl]ethan-1-ol |
5338-94-3 | 95.0% | 5.0g |
$701.0 | 2025-03-21 | |
| Enamine | EN300-66891-10.0g |
1-[4-(dimethylamino)phenyl]ethan-1-ol |
5338-94-3 | 95.0% | 10.0g |
$1040.0 | 2025-03-21 | |
| abcr | AB427082-1g |
1-[4-(Dimethylamino)phenyl]ethanol; . |
5338-94-3 | 1g |
€1555.10 | 2025-04-18 |
1-[4-(dimethylamino)phenyl]ethanol Suppliers
1-[4-(dimethylamino)phenyl]ethanol Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-[4-(dimethylamino)phenyl]ethanol
Introduction to 1-[4-(dimethylamino)phenyl]ethanol (CAS No. 5338-94-3)
1-[4-(dimethylamino)phenyl]ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 5338-94-3, is a significant compound in the realm of pharmaceutical and chemical research. This organic molecule, featuring a phenyl ring substituted with a dimethylamino group and an ethanol side chain, has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. The structural attributes of this compound make it a valuable intermediate in the development of various bioactive molecules, particularly in the synthesis of pharmacologically relevant agents.
The dimethylamino moiety in the molecular structure of 1-[4-(dimethylamino)phenyl]ethanol contributes to its unique chemical properties, including basicity and solubility characteristics that are pivotal in drug design. This feature allows the compound to interact with other functional groups, facilitating its role as a building block in complex molecular architectures. The ethanol side chain further enhances its reactivity, making it a suitable candidate for further derivatization and functionalization.
In recent years, 1-[4-(dimethylamino)phenyl]ethanol has been extensively studied for its potential applications in the synthesis of central nervous system (CNS) drugs. The phenyl ring, combined with the dimethylamino group, is a common motif in many psychoactive substances due to its ability to modulate neurotransmitter activity. Researchers have been exploring its derivatives as potential candidates for treating neurological disorders such as depression, anxiety, and cognitive impairments. The compound's ability to cross the blood-brain barrier has made it an attractive subject for further investigation.
Moreover, the pharmaceutical industry has shown interest in 1-[4-(dimethylamino)phenyl]ethanol as a precursor in the synthesis of antipsychotic and antidepressant drugs. The structural similarity to known active pharmaceutical ingredients (APIs) has prompted chemists to investigate its efficacy and safety profiles. Preclinical studies have indicated that certain derivatives of this compound exhibit promising pharmacological effects, although further research is necessary to fully understand their therapeutic potential and adverse effects.
From a synthetic chemistry perspective, 1-[4-(dimethylamino)phenyl]ethanol serves as a versatile intermediate in multi-step organic syntheses. Its reactivity allows for the introduction of various functional groups, enabling the creation of complex molecules with tailored properties. The compound's role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has been particularly noteworthy. These reactions are crucial in constructing biaryl structures, which are prevalent in many biologically active compounds.
The industrial significance of 1-[4-(dimethylamino)phenyl]ethanol extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been explored as intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological targets at the molecular level. The compound's structural features allow it to disrupt metabolic pathways in pests while minimizing toxicity to non-target organisms.
In conclusion, 1-[4-(dimethylamino)phenyl]ethanol (CAS No. 5338-94-3) is a multifaceted compound with broad applications in pharmaceuticals, synthetic chemistry, and agrochemicals. Its unique structural features make it a valuable intermediate for developing novel bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern chemical science.
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